Cas no 129085-76-3 (1H-Imidazole-4-propanoicacid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)-)
![1H-Imidazole-4-propanoicacid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)- structure](https://ja.kuujia.com/scimg/cas/129085-76-3x500.png)
1H-Imidazole-4-propanoicacid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)- 化学的及び物理的性質
名前と識別子
-
- 1H-Imidazole-4-propanoicacid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)-
- LEUHISTIN
- Leuhistine
- s*))--(r
- Monoclonal Anti-SNCG antibody produced in mouse
- alpha-(1-amino-3-methylbutyl)-alpha-hydroxy-1h-imidazole-4-propanoicaci(r
- (2R,3S)-3-AMINO-2-HYDROXY-2-(1H-IMIDAZOL-4-YLMETHYL)-5-METHYLHEXANOIC ACID
- (2R,3S)-3-Amino-2-hydroxy-5-methyl-2-[(1H-imidazol-4-yl)methyl]hexanoic acid
- ((2R,3S)-3-AMINO-2-HYDROXY-2-(1H-IMIDAZOL-4-YLMETHYL)-5-METHYL)-5-METHYLHEXANOIC ACID
- (2R,3S)-3-amino-2-hydroxy-2-(1H-imidazol-5-ylmethyl)-5-methylhexanoic acid
- AKOS040747055
- 1H-Imidazole-4-propanoic acid, alpha-(1-amino-3-methylbutyl)-alpha-hydroxy-, (R-(R*,S*))-
- 129085-76-3
- SCHEMBL12609365
- (2R,3S)-2-((1H-imidazol-4-yl)methyl)-3-amino-2-hydroxy-5-methylhexanoic acid
- 3-Amino-2-hydroxy-2-[(1H-imidazol-5-yl)methyl]-5-methylhexanoic acid
- 3-amino-2-hydroxy-2-(1H-imidazol-4-ylmethyl)-5-methylhexanoic acid
- DTXSID20926293
- CHEBI:221454
-
- インチ: InChI=1S/C11H19N3O3/c1-7(2)3-9(12)11(17,10(15)16)4-8-5-13-6-14-8/h5-7,9,17H,3-4,12H2,1-2H3,(H,13,14)(H,15,16)
- InChIKey: WZFDNGAENBEYMA-UHFFFAOYSA-N
- ほほえんだ: CC(CC(C(CC1=CN=CN1)(O)C(=O)O)N)C
計算された属性
- せいみつぶんしりょう: 241.14300
- どういたいしつりょう: 241.143
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 273
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 112
- 疎水性パラメータ計算基準値(XlogP): -2.3
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.273
- ふってん: 533.8 °C at 760 mmHg
- フラッシュポイント: 276.6 °C
- 屈折率: 1.575
- PSA: 112.23000
- LogP: 0.84160
- ようかいせい: 使用できません
1H-Imidazole-4-propanoicacid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)- セキュリティ情報
- ちょぞうじょうけん:-20°C
1H-Imidazole-4-propanoicacid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-202692A-500 µg |
Leuhistin, |
129085-76-3 | 500µg |
¥1,226.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202692A-500µg |
Leuhistin, |
129085-76-3 | 500µg |
¥1226.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202692-1 mg |
Leuhistin, |
129085-76-3 | 1mg |
¥308.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-202692-1mg |
Leuhistin, |
129085-76-3 | 1mg |
¥308.00 | 2023-09-05 |
1H-Imidazole-4-propanoicacid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)- 関連文献
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Taoda Shi,Changcheng Jing,Yu Qian,Xinfang Xu,Gopi Krishna Reddy Alavala,Xinxin Lv,Wenhao Hu Org. Biomol. Chem. 2019 17 9792
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Roberto G. S. Berlinck,Camila M. Crnkovic,Juliana R. Gubiani,Darlon I. Bernardi,Laura P. Ióca,Jairo I. Quintana-Bulla Nat. Prod. Rep. 2022 39 596
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3. Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolatesMark E. Bunnage,Alexander N. Chernega,Stephen G. Davies,Christopher J. Goodwin J. Chem. Soc. Perkin Trans. 1 1994 2373
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4. Muscarine, oxazole, imidazole, thiazole, and peptide alkaloids, and other miscellaneous alkaloidsJ. R. Lewis Nat. Prod. Rep. 1995 12 135
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Gert Callebaut,Filip Colpaert,Melinda Nonn,Loránd Kiss,Reijo Sillanp??,Karl W. T?rnroos,Ferenc Fül?p,Norbert De Kimpe,Sven Mangelinckx Org. Biomol. Chem. 2014 12 3393
1H-Imidazole-4-propanoicacid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)-に関する追加情報
1H-Imidazole-4-propanoic Acid, a-[(1S)-1-Amino-3-Methylbutyl]-a-Hydroxy-, (aR)-: A Comprehensive Overview
The compound with CAS No. 129085-76-3, commonly referred to as 1H-imidazole-4-propanoic acid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)-, is a highly specialized organic molecule with significant potential in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of imidazole derivatives, which are well-known for their diverse biological activities and applications in drug design. The imidazole ring serves as a critical structural motif, contributing to the molecule's stability and reactivity.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging stereochemistry to achieve the desired R configuration at the alpha position. The (1S)-1-amino-3-methylbutyl group attached to the imidazole ring introduces unique steric and electronic properties, making this compound a promising candidate for various biological assays. Researchers have demonstrated that this compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, which is attributed to its ability to disrupt bacterial cell membranes.
In addition to its antimicrobial properties, 1H-imidazole-4-propanoic acid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)- has shown potential as a neuroprotective agent. Studies conducted in vitro have revealed its capacity to scavenge reactive oxygen species (ROS) and reduce oxidative stress in neuronal cells. This suggests that the compound could be developed into a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthesis of this compound involves a multi-step process that incorporates advanced techniques such as asymmetric catalysis and stereochemical control. The use of chiral auxiliaries has been pivotal in achieving the desired stereochemistry at the alpha position. Furthermore, computational chemistry methods, including molecular docking and dynamics simulations, have been employed to predict the binding affinity of this compound to various biological targets. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications.
Recent research has also explored the bioavailability of this compound, with findings indicating that it exhibits moderate absorption when administered orally. However, efforts are ongoing to optimize its pharmacokinetic properties through structural modifications and formulation strategies. These modifications aim to enhance solubility, stability, and bioavailability, thereby improving its suitability for clinical applications.
Another area of interest is the exploration of this compound's anti-inflammatory properties. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent in chronic inflammatory diseases like arthritis and inflammatory bowel disease.
Moreover, the compound has shown promise in anticancer research, with studies indicating its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve modulation of key signaling pathways such as MAPK and NF-kB, which are critical for cancer cell survival and proliferation.
In conclusion, 1H-imidazole-4-propanoic acid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)- represents a versatile molecule with multifaceted biological activities. Its potential applications span across antimicrobial therapy, neuroprotection, anti-inflammation, and anticancer treatment. Continued research into its synthesis, mechanism of action, and pharmacokinetics will undoubtedly pave the way for its translation into clinical practice.
129085-76-3 (1H-Imidazole-4-propanoicacid, a-[(1S)-1-amino-3-methylbutyl]-a-hydroxy-, (aR)-) 関連製品
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